molecular formula C11H12N2O B1271300 2-cyano-N-(2,6-dimethylphenyl)acetamide CAS No. 53984-98-8

2-cyano-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B1271300
CAS No.: 53984-98-8
M. Wt: 188.23 g/mol
InChI Key: VIUNSIQTGADORL-UHFFFAOYSA-N
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Description

2-cyano-N-(2,6-dimethylphenyl)acetamide is an organic compound with the molecular formula C11H12N2O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a cyano group and a dimethylphenyl group attached to an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(2,6-dimethylphenyl)acetamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of 2,6-dimethylaniline with ethyl cyanoacetate in the presence of a base such as triethylamine. The reaction is typically carried out at elevated temperatures, around 70°C, for several hours .

Industrial Production Methods

In industrial settings, the production of this compound may involve solvent-free methods to enhance efficiency and reduce costs. For example, the direct treatment of 2,6-dimethylaniline with methyl cyanoacetate without solvent at room temperature can yield the desired product .

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(2,6-dimethylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Condensation Reactions: Common reagents include aldehydes, ketones, and bases such as sodium ethoxide.

    Substitution Reactions: Reagents such as alkyl halides and bases like potassium carbonate are often used.

Major Products

Mechanism of Action

The mechanism of action of 2-cyano-N-(2,6-dimethylphenyl)acetamide involves its ability to participate in nucleophilic and electrophilic reactions. The cyano group and the acetamide moiety provide reactive sites for various chemical transformations. These reactions can lead to the formation of biologically active compounds that interact with specific molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its ability to undergo a wide range of chemical reactions, making it a valuable intermediate in the synthesis of various heterocyclic compounds. Its derivatives have shown significant biological activities, highlighting its importance in medicinal chemistry .

Properties

IUPAC Name

2-cyano-N-(2,6-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-8-4-3-5-9(2)11(8)13-10(14)6-7-12/h3-5H,6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUNSIQTGADORL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368331
Record name 2-cyano-N-(2,6-dimethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53984-98-8
Record name 2-cyano-N-(2,6-dimethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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